L-Mannitol

Vue d'ensemble

Description

L-Mannitol, also known as mannite or manna sugar, is a naturally occurring six-carbon sugar alcohol . It is used as a sweetener and medication . As a sweetener, it is poorly absorbed by the intestines, making it a low-calorie option . As a medication, it is used to decrease pressure in the eyes, such as in glaucoma, and to lower increased intracranial pressure .

Synthesis Analysis

Mannitol can be produced by plant extraction, chemical or enzymatic synthesis, or microbial fermentation . Biotechnological production of mannitol has received considerable attention due to its known advantages over chemical synthesis and extraction from plants . Various biotechnological strategies for the production of mannitol via fermentation engineering, protein engineering, and metabolic engineering have been reviewed .

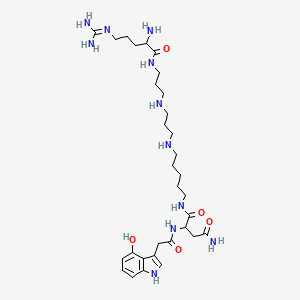

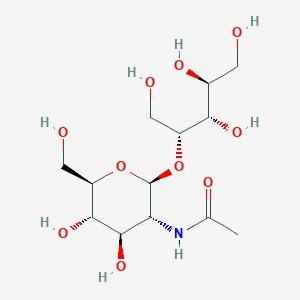

Molecular Structure Analysis

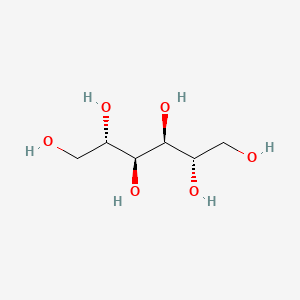

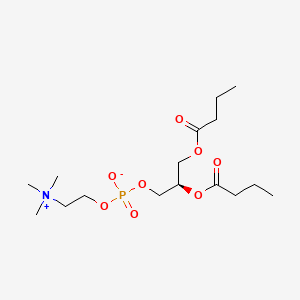

The molecular formula of mannitol is C6H14O6, and its molecular weight is 182.17 g/mol . As a hexahydric alcohol, the hydroxyl groups within mannitol are prone to substitution, esterification, and condensation reactions .

Chemical Reactions Analysis

The hydroxyl groups within mannitol are prone to substitution, esterification, and condensation reactions, thereby generating a series of biologically active derivatives or their intermediates .

Physical And Chemical Properties Analysis

Mannitol is a white crystalline or granular compound that is odorless and sweet in taste . The density of mannitol is 1.489 at 68°F, and its melting point is 333°F .

Applications De Recherche Scientifique

Food Industry: Sweetener and Texturizer

L-Mannitol serves as a natural sweetener with a low metabolism and no glycemic index, making it ideal for diabetic-friendly products . It’s used as a cooling agent, humectant, and thickener in various food items, including baking goods, hard candies, and spreads .

Pharmaceutical Industry: Excipient and Diuretic

In pharmaceuticals, mannitol is utilized as an excipient to improve the texture and stability of tablets . It also acts as an osmotic diuretic, helping to increase urine production and reduce intracranial and intraocular pressure .

Medical Diagnostics: Renal Flow Marker

Mannitol is injected as a renal flow marker to measure glomerular filtration rate (GFR) in kidney function tests . This application is crucial for diagnosing and monitoring renal diseases.

Biotechnological Production: Fermentation Engineering

Biotechnological methods for producing mannitol, such as fermentation engineering, are gaining attention. Mannitol-producing strains and enzymes are optimized to enhance production efficiency .

Plastics Industry: Raw Material for Polyurethane Foam

Mannitol is used with propylene oxide as starting materials to produce polymannitol-propylene oxide ether. This compound is essential for manufacturing rigid polyurethane foam with improved resistance properties .

Analytical Chemistry: Determination Methods

Various determination methods for mannitol exist, including chromatography and spectrometry. These techniques are vital for quality control in food and pharmaceutical industries .

Mécanisme D'action

Target of Action

L-Mannitol, a naturally occurring six-carbon sugar alcohol , primarily targets the kidneys and the brain . In the kidneys, it promotes diuresis before irreversible renal failure becomes established . In the brain, it reduces intracranial pressure and cerebral edema .

Biochemical Pathways

L-Mannitol’s biochemical pathway involves the conversion of glucose to fructose, allowing cells to produce mannitol even when glucose is the sole carbon source . This novel mannitol biosynthesis pathway involves fructose-6-phosphate as an intermediate, implying a key role for a yet unknown fructose-6-P phosphatase .

Pharmacokinetics

Upon intravenous administration, mannitol yields a total clearance of 5.1 L/hr and renal clearance of 4.4 L/hr . It is minimally metabolized in the liver to glycogen and excreted in the urine (~80% as unchanged drug) .

Result of Action

The primary result of L-Mannitol’s action is the reduction of intracranial pressure and the promotion of diuresis . It also aids in the urinary excretion of toxic substances . Furthermore, it is used as an add-on maintenance therapy for improving pulmonary function in cystic fibrosis patients aged 18 and over .

Action Environment

The action of L-Mannitol can be influenced by various environmental factors. For instance, mannitol production increases with temperature . Furthermore, the efficacy of mannitol can be affected by the patient’s hydration status and kidney function, as these factors can influence its diuretic effect and clearance from the body.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-BXKVDMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214523 | |

| Record name | L-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Mannitol | |

CAS RN |

643-01-6 | |

| Record name | L-Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-Mannitol?

A1: L-Mannitol has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol. []

Q2: What is the structure of L-Mannitol in its crystalline form?

A2: Crystalline L-Mannitol forms an extensive hydrogen-bonded network. Each molecule acts as both a donor and acceptor for five hydrogen bonds. []

Q3: Are there any unusual crystal-packing features in L-Mannitol?

A3: No, L-Mannitol does not exhibit unusual crystal-packing features. []

Q4: What is the role of L-arabinitol 4-dehydrogenase (Lad1) in relation to L-Mannitol in Hypocrea jecorina?

A4: While Lad1 exhibits its highest catalytic efficiency (kcat/Km) for L-arabinitol, it can also oxidize L-Mannitol. This indicates a role for Lad1 in the catabolism of L-Mannitol, particularly important in certain mutant strains of the fungus. []

Q5: How does the substrate specificity of sheep liver sorbitol dehydrogenase affect L-Mannitol oxidation?

A5: Sheep liver sorbitol dehydrogenase catalyzes the NAD-linked oxidation of L-Mannitol to its corresponding ketone. The efficiency of this reaction (kcat/Km) increases with pH, and the enzyme follows a compulsory ordered mechanism with the coenzyme binding first. [, ]

Q6: What structural features of sorbitol dehydrogenase determine its substrate specificity for polyols like L-Mannitol?

A6: The specificity of sorbitol dehydrogenase for polyol oxidation is influenced by the substrate configuration, with D-xylo configuration displaying higher specificity than others. The presence of a hydroxyl group at chiral centers other than the reactive C2 is not essential for catalysis. A predominantly nonpolar enzymic epitope plays a significant role in substrate recognition. [, ]

Q7: How is L-Mannitol utilized in the synthesis of HIV-1 protease inhibitors?

A7: L-Mannitol serves as a starting material in the synthesis of novel cyclic urea-based HIV-1 protease inhibitors. This approach allows the introduction of the necessary four contiguous R,S,S,R chiral centers in the cyclic urea scaffold through substrate control methodology. []

Q8: Can you elaborate on the use of L-Mannitol in synthesizing deoxymannojirimycin?

A8: L-Mannitol derivatives, specifically 2,3-O-isopropylidene-D-gulono-y-lactone, are key intermediates in the chemical synthesis of 1,5-dideoxy-1,5-imino-L-mannitol, a precursor to deoxymannojirimycin. The synthesis involves interconversion between L-gulono and D-mannono forms and cyclization to connect C-1 and C-5 with a nitrogen atom. []

Q9: How does L-Mannitol contribute to the synthesis of chiral α-substituted alaninates?

A9: L-Mannitol is a valuable starting material for preparing chiral glyceraldehydes, key intermediates in the synthesis of chiral α-substituted alaninates. Protected glyceraldehydes derived from L-Mannitol facilitate stereoselective reactions, ultimately leading to the desired alaninates. []

Q10: How is L-Mannitol employed in the preparation of malarial plasmepsin inhibitors?

A10: L-Mannitol acts as a starting point for synthesizing malarial plasmepsin inhibitors, particularly those incorporating diacylhydrazine or oxadiazole rings to replace backbone amide functionalities. This approach has yielded potent inhibitors with single-digit nanomolar Ki values, demonstrating selectivity for plasmepsins over human Cathepsin D. [, ]

Q11: What is the role of L-Mannitol in the synthesis of a specific fungal glycolipid?

A11: L-Mannitol is crucial in the total synthesis of a β-1,2-mannosyloxymannitol glycolipid found in the fungus Malassezia pachydermatis. It forms the central backbone of the molecule, and its specific stereochemistry is vital for the biological activity of the glycolipid, which acts as an agonist of the human Mincle receptor. []

Q12: What is the effect of L-Mannitol on glucose metabolism in mouse ear strip models?

A12: Cortisol inhibits the metabolism of various sugars, including glucose, mannose, fructose, and galactose, in mouse ear strip models. While the inhibition is less pronounced for galactose, L-Mannitol, D-arabinose, and D-xylose do not exhibit any metabolic changes in the presence of cortisol. This suggests that cortisol's impact is specific to metabolized sugars. []

Q13: What are the effects of high glucose and L-Mannitol on the proliferation and cell cycle of human chorionic trophoblast cells?

A13: High glucose initially inhibits the proliferation of human chorionic trophoblast cells, with a partial recovery observed after 48 hours. Crucially, L-Mannitol, when used to adjust osmotic pressure, does not significantly affect the proliferation, indicating that the observed effects are specifically due to glucose and not osmotic stress. []

Q14: How is L-Mannitol utilized in the formulation of chewable soft gelatin capsules?

A14: L-Mannitol, along with succinated gelatin or gelatin, glycerin, and other sugars, forms a specialized coating film composition for chewable soft gelatin capsules. This composition, with L-Mannitol as a key component, prevents capsule sticking and improves texture for a more pleasant consumption experience. []

Q15: What is the role of L-Mannitol in protoplast isolation and regeneration in various organisms?

A15: L-Mannitol is frequently employed as an osmotic pressure regulator in protoplast isolation and regeneration protocols across various organisms, including mulberry, [] Amauroderma rudis, [] Pleurotus cornucopiae, [] Pichia kudriavzevii, [] Paenibacillus polymyxa, [] and tobacco. [] Its osmotic properties maintain protoplast integrity during enzymatic digestion and subsequent regeneration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl[(S)-4-amino-4-carboxybutyl] ammonium](/img/structure/B1195544.png)

![[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1195560.png)